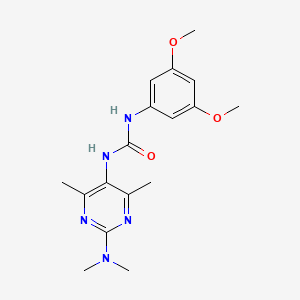
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,5-Dimethoxyphenyl)-3-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)urea, also known as DMU-212, is a synthetic compound that has been recently investigated for its potential use as a therapeutic agent. DMU-212 belongs to the class of urea derivatives and has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Scientific Research Applications
Pharmaceutical Development
This compound has shown potential in the development of new pharmaceuticals, particularly as a lead compound for the synthesis of novel drugs. Its unique chemical structure allows for the exploration of various pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. Researchers are investigating its ability to interact with specific biological targets, making it a promising candidate for drug discovery and development .
Agricultural Chemistry
In the field of agricultural chemistry, this compound is being studied for its potential use as a pesticide or herbicide. Its ability to disrupt specific biochemical pathways in pests or weeds makes it a valuable tool for developing more effective and environmentally friendly agricultural chemicals. Researchers are focusing on its efficacy, safety, and environmental impact to ensure it can be used sustainably in agriculture .
Material Science
Material scientists are exploring the use of this compound in the synthesis of new materials with unique properties. Its chemical structure allows for the creation of polymers and other materials with specific characteristics, such as enhanced strength, flexibility, or thermal stability. These materials have potential applications in various industries, including electronics, construction, and automotive .
Biochemical Research
In biochemical research, this compound is used as a tool to study enzyme interactions and metabolic pathways. Its ability to bind to specific enzymes makes it useful for investigating the mechanisms of enzyme action and regulation. This research can lead to a better understanding of fundamental biological processes and the development of new therapeutic strategies .
Environmental Science
Environmental scientists are examining the potential of this compound to degrade pollutants or act as a catalyst in environmental remediation processes. Its chemical properties make it suitable for breaking down harmful substances in soil and water, contributing to cleaner and safer environments. Research in this area focuses on its effectiveness, safety, and potential applications in various environmental contexts .
Synthetic Chemistry
Synthetic chemists are utilizing this compound as a building block for the synthesis of more complex molecules. Its versatile chemical structure allows for the creation of a wide range of derivatives with different properties and potential applications. This research is crucial for advancing the field of synthetic chemistry and developing new compounds with diverse functionalities .
properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O3/c1-10-15(11(2)19-16(18-10)22(3)4)21-17(23)20-12-7-13(24-5)9-14(8-12)25-6/h7-9H,1-6H3,(H2,20,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYZVTQHFCNXDCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)NC2=CC(=CC(=C2)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethoxyphenyl)-3-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-YL]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetamidophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2368506.png)
![N-(tert-butyl)-N'-(4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}phenyl)urea](/img/structure/B2368507.png)
![3-[1,1-Difluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzoic acid](/img/structure/B2368509.png)
![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methylbenzamide](/img/structure/B2368510.png)

![2-(9H-Fluoren-9-ylmethoxycarbonylamino)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2368514.png)
![1-(4-chloro-2-methylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2368516.png)

![2-Amino-2-[3-(2-fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2368519.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2368521.png)
![2-(2-fluorophenoxy)-N-(7-oxaspiro[3.5]nonan-1-yl)propanamide](/img/structure/B2368523.png)
![3,4-Difluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2368526.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)picolinamide](/img/structure/B2368528.png)